molecular formula C23H25N5O2 B3501111 1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3501111
M. Wt: 403.5 g/mol
InChI Key: HDCBROVSCKULAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from the basic purine structure. The key steps include:

    Amination: The addition of the 2-phenylethylamino group at the 8-position.

    Methylation: The methylation of the nitrogen atoms at the 1 and 3 positions.

These reactions typically require specific catalysts and conditions, such as the use of strong bases or acids, and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific conditions like high temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a model compound in studies of purine derivatives and their reactivity.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases and as a stimulant.

    Industry: Used in the synthesis of other complex organic compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways:

    Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.

    Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP and enhancing its effects.

    Neurotransmitter Release: The compound may also influence the release of neurotransmitters like dopamine and norepinephrine, contributing to its stimulant effects.

Comparison with Similar Compounds

1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Theophylline: A well-known bronchodilator with a similar purine structure but lacking the additional phenylethyl and methylphenyl groups.

    Caffeine: Another purine derivative with stimulant effects, differing in its substitution pattern on the purine ring.

    Aminophylline: A compound similar to theophylline but with an ethylenediamine group, used in the treatment of respiratory diseases.

Properties

IUPAC Name

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-9-7-8-12-18(16)15-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-14-13-17-10-5-4-6-11-17/h4-12H,13-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCBROVSCKULAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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